molecular formula C28H28N2O3 B2898082 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole CAS No. 618406-29-4

2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole

Cat. No.: B2898082
CAS No.: 618406-29-4
M. Wt: 440.543
InChI Key: JTECVVLOLIFJGU-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole is a bis-indole derivative featuring two 2-methylindole moieties linked via a methylene group to a 3,4,5-trimethoxyphenyl substituent.

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-16-25(19-10-6-8-12-21(19)29-16)27(26-17(2)30-22-13-9-7-11-20(22)26)18-14-23(31-3)28(33-5)24(15-18)32-4/h6-15,27,29-30H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTECVVLOLIFJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)OC)OC)OC)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize yields and purity. The use of catalysts and controlled reaction environments (temperature, pressure, pH) is crucial to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the indole rings or the trimethoxyphenyl group, often using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction could produce various hydrogenated indole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, indole derivatives are known for their role in cell signaling and regulation. This compound could be used to study these processes in various biological systems, potentially leading to new insights into cellular functions and disease mechanisms .

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. Indole derivatives have shown promise in treating cancer, viral infections, and neurological disorders. This specific compound could be evaluated for its efficacy and safety in preclinical and clinical trials .

Industry

Industrially, such compounds are used in the development of pharmaceuticals, agrochemicals, and dyes. Their diverse reactivity and biological activity make them valuable in various applications .

Mechanism of Action

The mechanism of action for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The indole moieties can intercalate with DNA, affecting transcription and replication processes. Additionally, the trimethoxyphenyl group may enhance binding affinity to certain proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Linker Group Modifications
  • (E)-2-Methyl-3-(2-Methyl-1H-Indol-3-Yl)-1-(3,4,5-Trimethoxyphenyl)Prop-2-En-1-One (7b) Structure: Contains a propenone (α,β-unsaturated ketone) linker instead of a methylene bridge. Key Data:
  • Molecular weight: 343.17 g/mol (vs. ~416.5 g/mol for the target compound).
  • 5-Bromo-3-((3,4,5-Trimethoxyphenyl)Thio)-1H-Indole (RS 2518, 3v)

    • Structure : Features a sulfur atom bridging the indole and trimethoxyphenyl groups.
    • Key Data :
  • Antitumor activity reported, with a yield of 65% in synthesis .
Substituent Variations
  • N-(2-(2-Methyl-1H-Indol-1-Yl)Ethyl)-2-(3,4,5-Trimethoxyphenyl)Acetamide (5x)
    • Structure : Incorporates an acetamide chain and ethyl spacer.
    • Key Data :
  • Molecular weight: 383 g/mol; purity >97% via LCMS .
    • Impact of Substituents : The amide group enhances solubility but reduces membrane permeability compared to the target compound’s methylene bridge.

Physicochemical Properties

Property Target Compound 7b RS 2518 (3v) 5x
Molecular Weight (g/mol) ~416.5 343.17 378.29 383
Polar Groups Methoxy (3), methyl (2) Ketone, methoxy Thioether, methoxy Amide, methoxy
LogP (Predicted) ~4.5–5.0 ~3.8 ~4.2 ~3.5
  • Lipophilicity : The target compound’s methylene bridge and dual methyl groups likely increase logP compared to analogs with polar linkers (e.g., 5x). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

Spectral Characterization

  • 1H NMR Trends :
    • Indole protons: 7.0–8.3 ppm (aromatic).
    • Methyl groups: 2.1–2.4 ppm (e.g., 2.40 ppm in 7b) .
    • Methoxy groups: 3.8–3.9 ppm (e.g., 3.93 ppm in 7b) .
  • 13C NMR :
    • Trimethoxyphenyl carbons: 60–152 ppm (e.g., 152.79 ppm in 7b) .

Biological Activity

The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole is a complex indole derivative that has garnered attention for its diverse biological activities. Indole and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole can be represented as follows:

C24H25N3 Molecular Formula \text{C}_{24}\text{H}_{25}\text{N}_{3}\quad \text{ Molecular Formula }

This structure includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest (G2/M phase)
HT-290.86Inhibition of tubulin polymerization

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)< 1 µg/mL
Escherichia coli4 µg/mL
Candida albicans2 µg/mL

These results highlight the potential use of this compound in treating infections caused by resistant bacteria and fungi .

Anti-inflammatory Activity

Indole compounds are also recognized for their anti-inflammatory effects. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. Specifically, it reduced levels of TNF-alpha and IL-6 in activated macrophages .

Case Studies

  • Case Study on Anticancer Effects : A study conducted on the effects of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole revealed that it significantly inhibited the growth of human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against MRSA and other strains. The compound was tested using the broth microdilution method, demonstrating potent activity with low MIC values.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole, and how do reaction conditions influence yield?

Methodological Answer : Electrophilic substitution of indoles using iodine catalysis is a common approach for synthesizing bis(indolyl)methane derivatives. For example, iodine (10 mol%) in acetonitrile at 40°C achieves yields >95% within 5 hours (Table 1, entry 16). Lower temperatures (rt) reduce efficiency (51% yield in 24 hours, entry 11), while FeCl₃ or AlCl₃ catalysts show poor performance (<20% yield) . Solvent choice (e.g., MeCN vs. acetic acid) and catalyst loading are critical for regioselectivity.

Q. How can researchers validate the crystal structure of this compound to ensure accuracy?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 for high reliability . Validate geometric parameters (e.g., bond angles, torsion angles) against databases like the Cambridge Structural Database (CSD). Tools like WinGX and ORTEP provide visualization and geometry analysis . For example, bond angles in indole derivatives typically range 117–121° for C-C-C systems (see Table 2 in ).

Q. What spectroscopic techniques are essential for characterizing its purity and structural integrity?

Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and trimethoxyphenyl groups) and HR-ESI-MS for molecular weight validation. IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹). For crystalline samples, SC-XRD resolves stereochemistry (e.g., confirming the methyl group orientation at C2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer activity?

Methodological Answer : Focus on modifying the 3,4,5-trimethoxyphenyl and 2-methylindole moieties. For example:

  • Replace methoxy groups with halogens or alkyl chains to modulate tubulin binding .
  • Introduce substituents at the indole N-H position to enhance metabolic stability.
    Use molecular docking (e.g., PDB: 5J2T) to predict interactions with the colchicine binding site. Validate analogs via in vitro tubulin polymerization assays and in vivo xenograft models (e.g., melanoma or prostate cancer) .

Q. How should researchers resolve contradictions in crystallographic data, such as anisotropic displacement or twinning?

Methodological Answer : For anisotropic displacement, refine using SHELXL with the ANIS command and validate displacement parameters with ADPsyn . For twinned data, apply the TWIN and BASF commands in SHELXL. Compare R-factors for twinned vs. detwinned models (e.g., a BASF value >0.3 indicates significant twinning). Tools like PLATON’s TwinRotMat can identify twin laws .

Q. What advanced in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Methodological Answer :

  • Orthotopic xenografts (e.g., PC-3/TxR for taxane-resistant prostate cancer) assess efficacy in resistant tumors .
  • Use SPECT/CT imaging with radiolabeled analogs to track biodistribution.
  • Conduct AMES tests and hERG channel assays to screen for mutagenicity and cardiotoxicity. Reference safety data for structurally related indoles (e.g., acute toxicity thresholds for dermal/oral exposure ).

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

Methodological Answer :

  • Perform density functional theory (DFT) to predict metabolic hotspots (e.g., methoxy demethylation via CYP450 enzymes).
  • Use molecular dynamics (MD) simulations to assess binding free energy in tubulin complexes.
  • Apply QSAR models trained on indole derivatives’ half-life data to prioritize analogs with logP <5 and polar surface area >80 Ų .

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